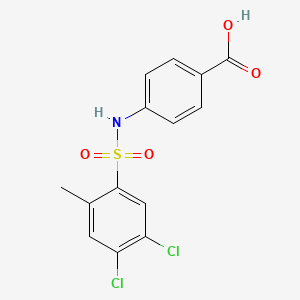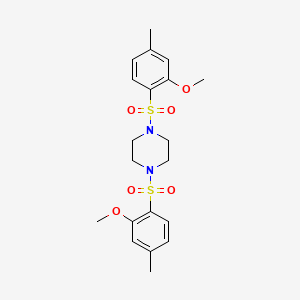![molecular formula C22H17N3O3 B604372 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE CAS No. 380650-96-4](/img/structure/B604372.png)
3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and significant pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 3-amino-2-(phenoxymethyl)-4(3H)-quinazolinone with 2-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions . The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mécanisme D'action
The mechanism of action of 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-phenylquinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.
3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Used in proteomics research.
Quinazolino[3,2-a]quinazolines: Synthesized using palladium-catalyzed reactions and studied for their biological activities.
Uniqueness
3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE stands out due to its unique combination of a quinazolinone core with a Schiff base linkage and phenoxymethyl group.
Propriétés
Numéro CAS |
380650-96-4 |
|---|---|
Formule moléculaire |
C22H17N3O3 |
Poids moléculaire |
371.4g/mol |
Nom IUPAC |
3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O3/c26-20-13-7-4-8-16(20)14-23-25-21(15-28-17-9-2-1-3-10-17)24-19-12-6-5-11-18(19)22(25)27/h1-14,26H,15H2/b23-14+ |
Clé InChI |
SDSDLMYECOVHLV-OEAKJJBVSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604289.png)
![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)
![N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B604293.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604295.png)

![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)
![3-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604300.png)





![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B604311.png)
